Home > Products > Screening Compounds P136053 > 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide -

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide

Catalog Number: EVT-5067984
CAS Number:
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[N-[N-(p-amidinobenzoyl)-β-alanyl]-L-α-aspartyl]-3-phenyl-L-alanine (Ro 43-5054) [, ]

Compound Description: Ro 43-5054 is a potent and selective fibrinogen receptor antagonist. It exhibits high activity as a platelet aggregation inhibitor (IC50 = 0.06 μM, human PRP/ADP) and demonstrates marked selectivity for the platelet glycoprotein IIb-IIIa (GP IIb-IIIa) receptor over the vitronectin receptor αvβ3. [] Further investigation revealed that Ro 43-5054 induces ligand-induced binding sites (LIBS) on platelets. This characteristic distinguishes it from other GP IIb/IIIa antagonists like Ro 44-9883, which do not induce LIBS. []

2. [[1-[N-(p-amidinobenzoyl)-L-tyrosyl]-4-piperidinyl]oxy]acetic acid (Ro 44-9883) [, ]

Compound Description: Ro 44-9883 is another potent fibrinogen receptor antagonist, exhibiting high activity as a platelet aggregation inhibitor (IC50 = 0.03 μM, human PRP/ADP) and significant selectivity for GP IIb-IIIa over αvβ3. [] Unlike Ro 43-5054, Ro 44-9883 does not induce LIBS on platelets, suggesting a different mechanism of action despite similar therapeutic targets. []

3. 3-(1-Oxy-2,2,6,6-tetramethyl-4-piperidinyl)cyclophosphamide (Compound 7) []

4. N-(1-Oxy-2,2,6,6-tetramethyl-4-piperidinyl)phosphoramide mustard (Compound 9) []

Compound Description: Compound 9, a spin-labeled metabolite of Compound 7, was synthesized to study the intramolecular O-alkylation of cyclophosphamide metabolites. [] Similar to its precursor, Compound 9 was found to be inactive against L1210 lymphoid leukemia in mice. []

5. N-(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)-m-(fluorosulfonyl)benzamide (m-V); O-(2,2,6,6-tetramethyl-1-oxy-4-piperidinyl) N-[m-(fluorosulfonyl)phenyl]carbamate (m-VI); N-[4-(fluorosulfonyl)phenyl]-2,2,5,5-tetramethyl-1-oxy-3-pyrroline-3-carboxamide (p-I); N-(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)-p-(fluorosulfonyl)benzamide (p-V) []

Compound Description: These four compounds are fluorosulfonyl spin-label inhibitors designed to study conformational changes in the active center of thrombin upon complex formation with thrombomodulin (TM). [] These labels provided insights into the dynamic interplay between thrombin and TM, elucidating the structural basis for the altered enzyme specificity observed in the complex. []

6. Bis(2,2,6,6-tetramethyl-1-oxy-4-piperidinyl) succinate (Ro 03-6061) []

Compound Description: Ro 03-6061 is a conformationally unrestricted biradical that, like its conformationally restricted counterpart, trans-N,N′-bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl)-1,2-diaminocyclopropane (Ro 31-2269), exhibits radiosensitizing properties in hypoxic Chinese hamster cells. [] This compound provides insights into the structure-activity relationships of nitroxide biradicals as radiosensitizers. []

Properties

Product Name

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1,2-oxazol-3-ylmethyl)benzamide

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-23(14-17-10-13-27-22-17)20(25)15-4-6-18(7-5-15)28-19-8-11-24(12-9-19)21(26)16-2-3-16/h4-7,10,13,16,19H,2-3,8-9,11-12,14H2,1H3

InChI Key

AXMKAPFNIRMXLC-UHFFFAOYSA-N

SMILES

CN(CC1=NOC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4

Canonical SMILES

CN(CC1=NOC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.